molecular formula C15H15F3N4O B2378351 1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one CAS No. 2108942-31-8

1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2378351
CAS RN: 2108942-31-8
M. Wt: 324.307
InChI Key: NMVZXMHTEBYCKV-UHFFFAOYSA-N
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Description

The compound “1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a trifluoromethyl group, a triazolo-pyridinyl group, and a piperidinyl group .


Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .


Molecular Structure Analysis

The molecule is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . The triazole part of the molecule contains two carbon and three nitrogen atoms, which are capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . This reaction yields a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is noted that triazole compounds are known to show versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .

properties

IUPAC Name

1-[3-[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c1-2-13(23)21-7-3-4-10(8-21)14-20-19-12-6-5-11(9-22(12)14)15(16,17)18/h2,5-6,9-10H,1,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZXMHTEBYCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=NN=C3N2C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one

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